molecular formula C13H17FO B7934935 1-(3-Fluoro-5-methylphenyl)hexan-1-one

1-(3-Fluoro-5-methylphenyl)hexan-1-one

Cat. No.: B7934935
M. Wt: 208.27 g/mol
InChI Key: ZLZDFVOVGAVWHI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)hexan-1-one is a ketone derivative featuring a hexanone backbone attached to a substituted phenyl ring. The phenyl group is modified with a fluorine atom at the meta (3rd) position and a methyl group at the 5th position. The methyl group introduces steric hindrance, which may affect crystallinity and molecular packing .

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-7-10(2)8-12(14)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZDFVOVGAVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluoro-5-methylbenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(3-fluoro-5-methylphenyl)hexanol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluoro-5-methylbenzoic acid.

    Reduction: Formation of 1-(3-fluoro-5-methylphenyl)hexanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the fluoro group can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Hexan-1-one derivatives with substituted phenyl groups exhibit distinct physical properties. For example:

Compound Name Substituents Melting Point (°C) Yield (%)
1-(4-Ethylphenyl)hexan-1-one (2c) 4-Ethyl 174 36
1-(4-iso-Butylphenyl)hexan-1-one (2g) 4-iso-Butyl 201 43
1-(4-Fluorophenyl)hexan-1-one (4F-PHP) 4-Fluoro Not reported
1-(4-Methylphenyl)hexan-1-one (MPHP) 4-Methyl Not reported

Key Observations :

  • Bulkier substituents (e.g., iso-butyl in 2g) correlate with higher melting points, likely due to enhanced van der Waals interactions and crystal packing efficiency.
  • Electron-withdrawing groups (e.g., fluorine in 4F-PHP) may reduce melting points compared to electron-donating groups (e.g., methyl in MPHP), though direct data is lacking .

Pharmacological Relevance

Several hexan-1-one derivatives are regulated psychoactive substances. For instance:

  • Alpha-PHP (1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one): A synthetic cathinone with stimulant properties, regulated under Schedule I in some jurisdictions .
  • MPHP (1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one): The methyl substituent may prolong metabolic half-life compared to fluorine analogs .

Spectroscopic and Crystallographic Features

  • 4F-PHP Hydrobromide (1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide): Exhibits intermolecular N–H···Br hydrogen bonding, stabilizing its crystal lattice. The fluorine atom may influence dipole-dipole interactions .
  • Hexan-1-one Derivatives in : Characterized by distinct NMR chemical shifts (e.g., δ ~2.5 ppm for methyl groups, δ ~7.0–7.5 ppm for aromatic protons). The target compound’s 3-fluoro-5-methyl substitution would yield unique splitting patterns in $^1$H and $^13$C NMR .

Biological Activity

1-(3-Fluoro-5-methylphenyl)hexan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H15FO
  • Molecular Weight: 198.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a reuptake inhibitor for monoamines, particularly dopamine and norepinephrine, which may lead to stimulant effects similar to those of other synthetic cathinones.

Key Mechanisms:

  • Dopamine Reuptake Inhibition: The compound inhibits the reuptake of dopamine, enhancing its availability in the synaptic cleft.
  • Norepinephrine Reuptake Inhibition: Similar to dopamine, norepinephrine levels are increased, contributing to heightened alertness and energy.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against various cell lines.

Cell LineIC50 (µM)Effect
S. faecium0.09Inhibitory
E. coli0.10Inhibitory
L-1210 leukemia cells10.0Less active

These findings suggest that while the compound is potent against certain bacterial strains, its effectiveness against cancer cells is notably lower .

Case Studies

A case study involving a user of synthetic cathinones highlighted the acute effects of this compound, including increased heart rate, elevated blood pressure, and psychological effects such as anxiety and paranoia. These symptoms align with those observed in other stimulants, indicating a potential risk for abuse and addiction .

Toxicological Profile

The toxicological profile of this compound remains under investigation. Preliminary studies suggest potential neurotoxicity associated with prolonged exposure, particularly affecting dopaminergic pathways.

Toxicity Indicators:

  • Neurotoxicity: Observed in animal models with chronic exposure.
  • Cardiovascular Effects: Increased heart rate and blood pressure noted in both human and animal studies.

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